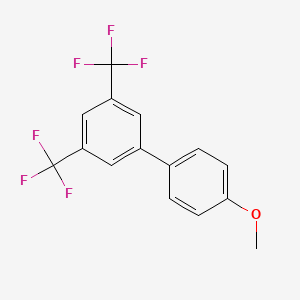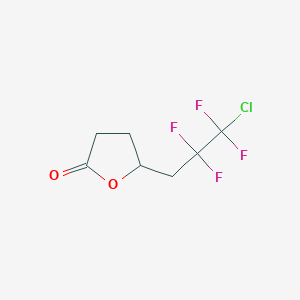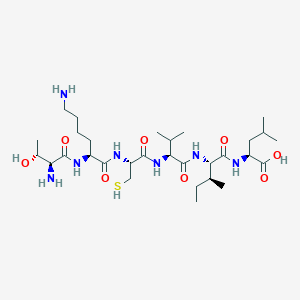
L-Threonyl-L-lysyl-L-cysteinyl-L-valyl-L-isoleucyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Threonyl-L-lysyl-L-cysteinyl-L-valyl-L-isoleucyl-L-leucine is a peptide compound composed of six amino acids: threonine, lysine, cysteine, valine, isoleucine, and leucine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-lysyl-L-cysteinyl-L-valyl-L-isoleucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microorganisms and then purified. The choice of method depends on the required quantity and purity of the peptide.
Analyse Des Réactions Chimiques
Types of Reactions
L-Threonyl-L-lysyl-L-cysteinyl-L-valyl-L-isoleucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Various reagents, such as alkylating agents, can modify specific amino acid residues.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Regeneration of free thiol groups from disulfide bonds.
Substitution: Modified peptides with altered functional groups.
Applications De Recherche Scientifique
L-Threonyl-L-lysyl-L-cysteinyl-L-valyl-L-isoleucyl-L-leucine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of biomaterials and as a component in various biotechnological processes.
Mécanisme D'action
The mechanism of action of L-Threonyl-L-lysyl-L-cysteinyl-L-valyl-L-isoleucyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact mechanism depends on the specific application and context in which the peptide is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Threonyl-L-lysyl-L-cysteinyl-L-valyl-L-isoleucyl-L-leucine: A similar peptide with slight variations in the amino acid sequence.
This compound: Another peptide with a different sequence but similar functional properties.
Uniqueness
This compound is unique due to its specific sequence and the presence of cysteine, which allows for the formation of disulfide bonds. This feature can be exploited for various applications, including stabilizing peptide structures and facilitating specific interactions with molecular targets.
Propriétés
Numéro CAS |
796865-64-0 |
|---|---|
Formule moléculaire |
C30H57N7O8S |
Poids moléculaire |
675.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C30H57N7O8S/c1-8-17(6)24(29(43)34-20(30(44)45)13-15(2)3)37-28(42)23(16(4)5)36-26(40)21(14-46)35-25(39)19(11-9-10-12-31)33-27(41)22(32)18(7)38/h15-24,38,46H,8-14,31-32H2,1-7H3,(H,33,41)(H,34,43)(H,35,39)(H,36,40)(H,37,42)(H,44,45)/t17-,18+,19-,20-,21-,22-,23-,24-/m0/s1 |
Clé InChI |
XSIMPRWMBNSYON-XBUBOJNLSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide](/img/structure/B14233359.png)
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]-](/img/structure/B14233367.png)
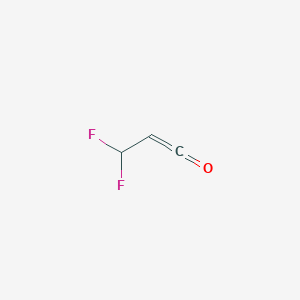
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide](/img/structure/B14233383.png)
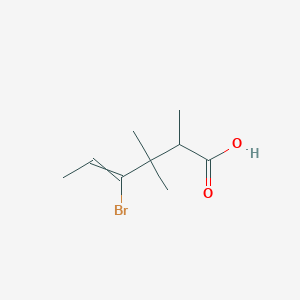
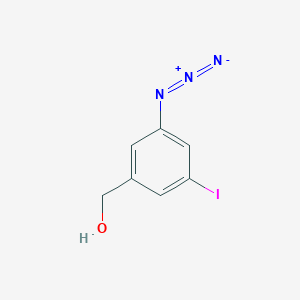
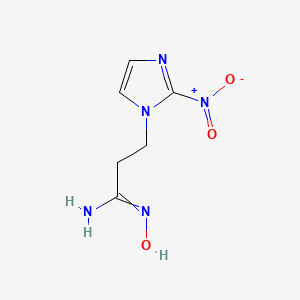

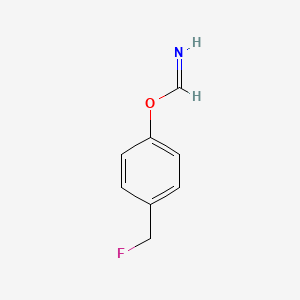
![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
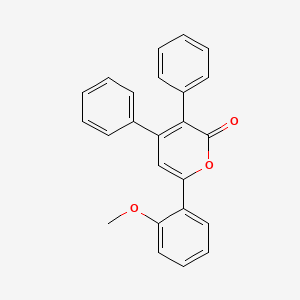
![2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14233417.png)
